

# Brevianamide S: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BREVIANAMIDE**

Cat. No.: **B1173143**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Brevianamide S** is a dimeric diketopiperazine alkaloid, first isolated from the marine-derived fungus *Aspergillus versicolor*. It has garnered significant interest within the scientific community due to its unique chemical architecture, featuring a rare proline-proline linkage between two diketopiperazine cores, and its selective antitubercular activity. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **brevianamide S**, supported by a compilation of quantitative spectroscopic and spectrometric data. Detailed experimental protocols for its isolation and structural elucidation are also presented, alongside visualizations of its structure and the workflow for its characterization, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Chemical Structure and Properties

**Brevianamide S** is a C<sub>2</sub>-symmetric dimer characterized by a central proline-proline bond connecting two identical diketopiperazine-indole subunits. The systematic IUPAC name for **brevianamide S** is (3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-8-[(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-1,4-dioxo-6,7-dihydropyrrolo[1,2-a]pyrazin-8-yl]-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione.

The key structural features include:

- Dimeric Nature: Composed of two identical monomeric units.
- Diketopiperazine Core: Each monomer contains a diketopiperazine ring system derived from proline.
- Indole Moiety: A substituted indole ring is appended to each diketopiperazine core.
- Proline-Proline Linkage: A distinctive single bond connects the two proline-derived diketopiperazine units.
- Prenyl Group: Each indole moiety is substituted with a 2-methylbut-3-en-2-yl (a reversed prenyl) group.

The molecular formula of **brevianamide S** is  $C_{42}H_{40}N_6O_4$ , with a monoisotopic mass of 692.3111 g/mol .

## Diagram of the Chemical Structure of Brevianamide S

Caption: 2D representation of the chemical structure of **brevianamide S**.

## Stereochemistry

The stereochemistry of **brevianamide S** is a critical aspect of its structure, influencing its biological activity. The first total synthesis of **brevianamide S** established its relative and absolute stereochemistry. The molecule possesses several stereocenters, and the overall shape is dictated by the configuration of the proline-derived diketopiperazine rings and the geometry of the exocyclic double bonds. The absolute configuration of the two chiral centers in the proline-proline linkage has been determined to be (S,S).

## Quantitative Data

The structural elucidation of **brevianamide S** was accomplished through a combination of spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from these analyses.

**Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Brevianamide S in DMSO-d<sub>6</sub>**

| Position | $^{13}\text{C}$ ( $\delta$ c) | $^1\text{H}$ ( $\delta$ H, mult., J in Hz) |
|----------|-------------------------------|--------------------------------------------|
| 2        | 129.8                         | -                                          |
| 3        | 122.1                         | -                                          |
| 3a       | 125.8                         | -                                          |
| 4        | 121.2                         | 7.14 (t, 7.5)                              |
| 5        | 122.9                         | 7.42 (d, 7.5)                              |
| 6        | 118.9                         | 7.08 (t, 7.5)                              |
| 7        | 111.8                         | 7.75 (d, 7.5)                              |
| 7a       | 136.9                         | -                                          |
| 1'       | 163.5                         | -                                          |
| 3'       | 128.4                         | -                                          |
| 4'       | 158.9                         | -                                          |
| 5a'      | 55.1                          | 4.25 (m)                                   |
| 6'       | 24.9                          | 2.20 (m), 2.05 (m)                         |
| 7'       | 21.8                          | 2.95 (m), 2.35 (m)                         |
| 8'       | 49.3                          | 4.05 (t, 8.0)                              |
| 10'      | 115.1                         | 7.18 (s)                                   |
| 1"       | 40.2                          | -                                          |
| 2"       | 25.1                          | 1.45 (s, 6H)                               |
| 3"       | 145.8                         | 6.20 (dd, 17.5, 11.0)                      |
| 4"       | 111.5                         | 5.05 (d, 17.5), 5.00 (d, 11.0)             |
| NH       | -                             | 11.2 (s)                                   |
| NH       | -                             | 8.35 (s)                                   |

Data obtained from the first total synthesis publication.

## Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Brevianamide S

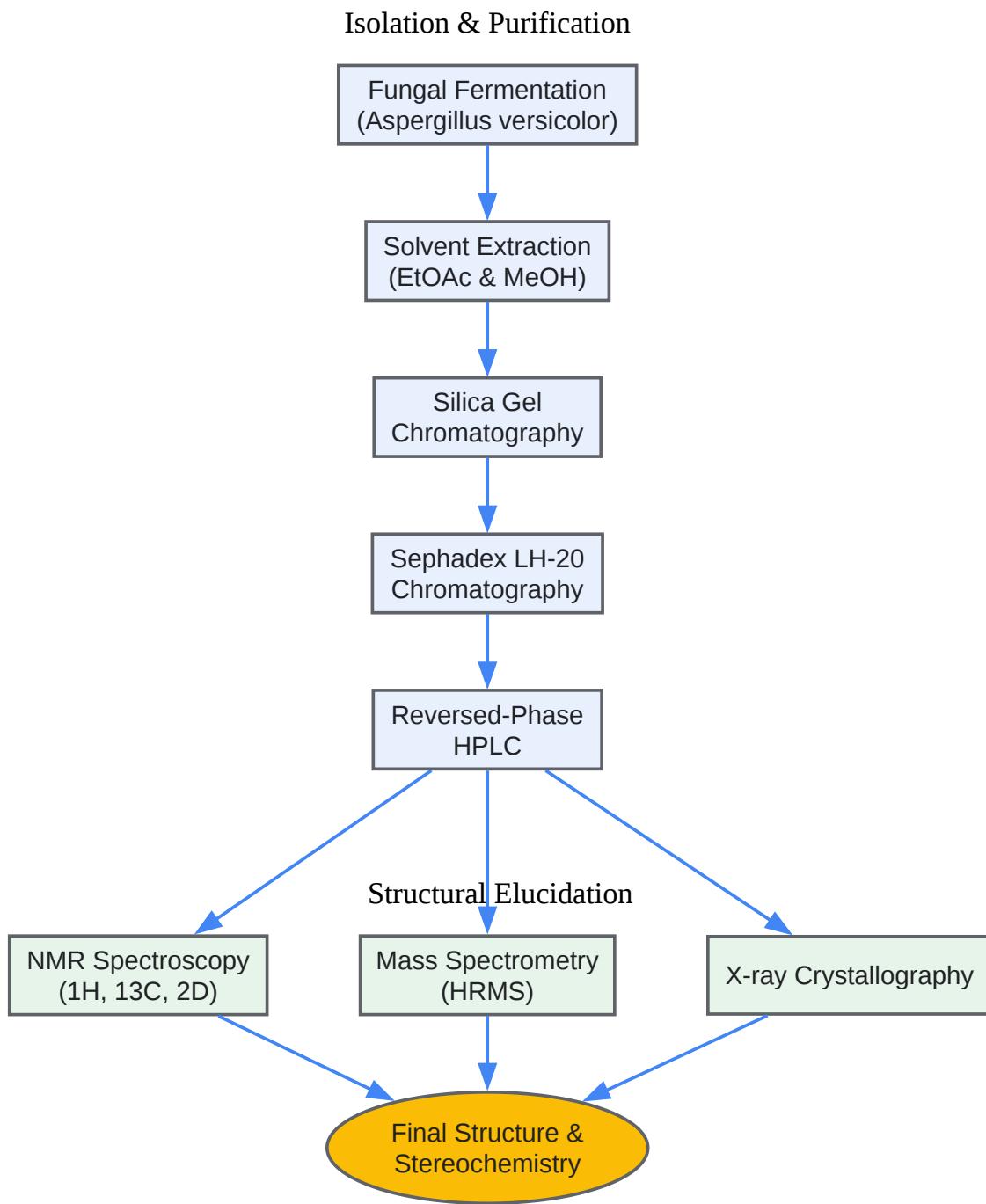
| Ion                 | Calculated m/z | Found m/z |
|---------------------|----------------|-----------|
| [M+H] <sup>+</sup>  | 693.3184       | 693.3182  |
| [M+Na] <sup>+</sup> | 715.3003       | 715.3001  |

## Experimental Protocols

### Isolation and Purification of Brevianamide S

The following protocol is a summary of the method used for the isolation of **brevianamide S** from *Aspergillus versicolor*.

- Fermentation: The marine-derived fungus *Aspergillus versicolor* is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 28 °C for 14-21 days.
- Extraction: The culture broth and mycelia are separated by filtration. The mycelia are extracted with methanol, and the broth is extracted with ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
  - Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of hexane and ethyl acetate.
  - Sephadex LH-20 Column Chromatography: Fractions containing **brevianamide S** are further purified on a Sephadex LH-20 column with methanol as the eluent.
  - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., C18 column) using a methanol-water gradient to yield pure **brevianamide S**.


## Structural Elucidation

The structure of the purified **brevianamide S** is determined using the following spectroscopic and spectrometric methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to determine the chemical structure and connectivity of atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

## Visualizations

### Diagram of the Experimental Workflow for the Structural Elucidation of Brevianamide S

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Brevianamide S: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1173143#chemical-structure-and-stereochemistry-of-brevianamide-s>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)